molecular formula C6H11BrO3 B3385161 Methyl 5-bromo-2-hydroxypentanoate CAS No. 61427-27-8

Methyl 5-bromo-2-hydroxypentanoate

Cat. No.: B3385161
CAS No.: 61427-27-8
M. Wt: 211.05 g/mol
InChI Key: XRUBEGXHALZNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-hydroxypentanoate is an organic compound with the molecular formula C6H11BrO3 and a molecular weight of 211.05 g/mol . It is characterized by the SMILES string COC(=O)C(CCCBr)O . This compound is part of a class of bromo-hydroxy esters that serve as valuable intermediates in organic synthesis. A closely related compound, tert-butyl (R)-2-hydroxypentanoate, demonstrates the utility of this structural motif, as it has been used as a key intermediate in the synthesis of a gamma secretase inhibitor for Alzheimer's Disease research . Similarly, structures featuring bromo and hydroxy functional groups are frequently employed in the synthesis of active pharmaceutical ingredients, such as anticonvulsants . The bromine atom in this compound makes it a versatile building block for further chemical transformations, including nucleophilic substitution reactions, enabling researchers to elaborate the carbon chain for the development of more complex target molecules. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Proper storage conditions and cold-chain transportation are recommended .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUBEGXHALZNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548942
Record name Methyl 5-bromo-2-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61427-27-8
Record name Methyl 5-bromo-2-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Bromo 2 Hydroxypentanoate

Novel Synthetic Pathways to the Core Structure

The construction of the methyl 5-bromo-2-hydroxypentanoate backbone presents challenges in achieving desired chemo- and regioselectivity. The molecule contains three key functional groups—a methyl ester, a hydroxyl group, and a primary bromide—each susceptible to various chemical transformations.

Chemo- and Regioselective Approaches

A primary challenge in synthesizing this compound is the selective introduction of the hydroxyl and bromo functionalities at the C2 and C5 positions, respectively, without cross-reactivity. A hypothetical retrosynthetic analysis suggests that the molecule could be assembled from precursors already containing the pentanoate framework.

One potential, though not explicitly documented, chemo- and regioselective strategy could involve the α-hydroxylation of a γ-bromopentanoate derivative. This would require a reagent that specifically targets the α-position without reacting with the terminal bromide. Another approach could be the selective bromination of a 2-hydroxypentanoate (B1253771) derivative, although this would necessitate protecting the hydroxyl group to prevent undesired side reactions.

Derivatization from Precursors with Pentanoate Backbone

The synthesis of this compound could theoretically be achieved by modifying precursors that already possess the five-carbon pentanoate chain. For instance, starting from methyl 2-oxopentanoate, a selective reduction of the ketone would yield methyl 2-hydroxypentanoate. Subsequent selective bromination at the terminal methyl group would be a critical and challenging step.

Alternatively, a precursor such as methyl 5-hydroxypentanoate (B1236267) could be envisioned. This would require the selective oxidation of the primary alcohol to an aldehyde, followed by a Grignard reaction or similar nucleophilic addition to introduce the methyl ester and then a final bromination step. However, controlling the selectivity of these transformations would be paramount.

Catalytic Synthesis of this compound and its Analogs

Catalytic methods offer powerful tools for selective bond formation and functional group manipulation. While no specific catalytic syntheses for this compound have been reported, we can extrapolate from general catalytic principles.

Organocatalysis in Carbon-Carbon Bond Formation

Organocatalysis could, in theory, be applied to the asymmetric synthesis of the chiral center at C2. For example, an enantioselective aldol (B89426) reaction between a three-carbon aldehyde bearing a terminal bromide and a two-carbon ketene (B1206846) silyl (B83357) acetal, catalyzed by a proline derivative, could potentially construct the carbon skeleton with the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent esterification would complete the synthesis. The development of such a pathway remains a topic for future research.

Transition Metal-Catalyzed Transformations (e.g., Palladium-mediated)

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis. google.com While no palladium-catalyzed methods for the direct synthesis of this compound are documented, one could hypothesize a cross-coupling reaction. For instance, a suitably protected 2-hydroxy-5-alkenylpentanoate could undergo a palladium-catalyzed hydrobromination. However, achieving the desired regioselectivity would be a significant hurdle.

Biocatalytic Pathways for Selective Production

Biocatalysis, utilizing enzymes, offers unparalleled selectivity in chemical transformations. Lipases, for example, are known to catalyze the enantioselective acylation or deacylation of racemic alcohols. A potential biocatalytic route to enantiomerically pure this compound could involve the kinetic resolution of a racemic mixture of the target compound using a lipase (B570770). This would selectively acylate one enantiomer, allowing for the separation of the two.

Another theoretical biocatalytic approach could involve the use of a halohydrin dehalogenase. Starting from a suitable epoxide precursor, this enzyme could catalyze the ring-opening with a bromide ion, potentially with high regio- and enantioselectivity, to install the bromo and hydroxyl groups. Subsequent oxidation and esterification would be required to complete the synthesis. The feasibility of these biocatalytic routes is yet to be explored experimentally for this specific substrate.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of environmentally friendly solvents and the maximization of atom economy to minimize waste.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. A primary goal of green chemistry is to replace these solvents with safer alternatives or to develop solvent-free reaction conditions.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of halohydrins, the class of compounds to which this compound belongs, can be achieved through the oxyhalogenation of alkenes in an aqueous medium. youtube.com This approach avoids the use of hazardous chlorinated solvents.

Biocatalysis offers another powerful strategy for conducting reactions in environmentally benign solvent systems. Enzymes, such as halohydrin dehalogenases, function efficiently in aqueous buffers under mild temperature and pressure conditions. unipd.itnih.gov For instance, the enzymatic kinetic resolution of fluorinated styrene (B11656) oxide derivatives using a halohydrin dehalogenase has been successfully carried out in a Tris-SO4 buffer. irb.hr This demonstrates the potential for synthesizing chiral halohydrins in aqueous media, a method that could be adapted for this compound.

The table below illustrates a comparison of solvent systems used in halohydrin synthesis.

Solvent SystemReactants/CatalystConditionsEnvironmental Impact
DichloromethaneAlkene, N-BromosuccinimideAnhydrousVolatile, suspected carcinogen
Water Alkene, BromineAqueousBenign, non-toxic
Aqueous Buffer (e.g., Tris-SO4) Epoxide, Nucleophile, Halohydrin DehalogenaseMild temperature and pHBenign, biodegradable

This table provides a conceptual comparison of solvent systems for halohydrin synthesis, highlighting the environmental benefits of aqueous systems.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful as they generate fewer byproducts.

Enzymatic reactions often exhibit high chemo-, regio-, and stereoselectivity, which directly contributes to higher atom economy and waste minimization. Halohydrin dehalogenases, for example, can catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov In the reverse reaction, these enzymes can open an epoxide ring with a nucleophile, such as a halide, to form a specific halohydrin. nih.gov This high degree of selectivity minimizes the formation of unwanted side products that would otherwise need to be separated and disposed of, thus reducing waste.

One significant strategy for waste minimization in the synthesis of chiral compounds is kinetic resolution. Halohydrin dehalogenases can be employed for the kinetic resolution of racemic epoxides to produce enantiomerically pure halohydrins. irb.hr This biocatalytic approach is highly efficient and avoids the need for chiral auxiliaries or complex purification steps that can generate substantial waste. For example, the kinetic resolution of fluorinated styrene oxide derivatives with a halohydrin dehalogenase mutant, HheC-W249P, has been shown to proceed with excellent enantioselectivity. irb.hr

The following table outlines strategies for improving atom economy and minimizing waste in the synthesis of halohydrins.

StrategyDescriptionImpact on Waste Reduction
Catalysis Use of catalysts, especially biocatalysts like enzymes, in small amounts to drive reactions. primescholars.comReduces the need for stoichiometric reagents that end up as waste.
High Selectivity Employing reactions that selectively form the desired product without significant byproduct formation. Enzymatic reactions are often highly selective. nih.govMinimizes separation and purification waste.
Kinetic Resolution Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiopure products. irb.hrAvoids the waste associated with the disposal of unwanted isomers in classical resolution methods.
Addition Reactions Designing synthetic routes that primarily involve addition reactions, which have a theoretical atom economy of 100%. primescholars.comMaximizes the incorporation of reactant atoms into the final product.

This table summarizes key green chemistry strategies applicable to the synthesis of halohydrins like this compound.

Chemical Reactivity and Transformations of Methyl 5 Bromo 2 Hydroxypentanoate

Reactions at the Bromine Center

The primary carbon-bromine bond is the most common site for nucleophilic attack and coupling reactions.

The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. Due to the primary nature of the alkyl bromide, these reactions are expected to proceed predominantly through an Sₙ2 (bimolecular nucleophilic substitution) pathway. quora.comlibretexts.orgpharmaguideline.com The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). This pathway is favored for primary halides because there is minimal steric hindrance at the reaction center. masterorganicchemistry.comyoutube.com

The alternative Sₙ1 (unimolecular nucleophilic substitution) pathway is highly unlikely for this compound. pharmaguideline.comyoutube.com The Sₙ1 mechanism proceeds through a carbocation intermediate. A primary carbocation is highly unstable and energetically unfavorable, making this pathway non-competitive compared to the Sₙ2 mechanism. youtube.com

A variety of nucleophiles can be used to displace the bromide, leading to a wide array of derivatives. A potential side reaction is elimination (E2), especially when using a strong, sterically hindered base. Another consideration is the potential for intramolecular cyclization, where the hydroxyl group acts as an internal nucleophile to displace the bromide, which would lead to the formation of a substituted tetrahydropyran (B127337) ring. organic-chemistry.org

Table 1: Examples of Potential Sₙ2 Reactions

Nucleophile Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) Methyl 2,5-dihydroxypentanoate
Azide (B81097) Sodium Azide (NaN₃) Methyl 5-azido-2-hydroxypentanoate
Cyanide Sodium Cyanide (NaCN) Methyl 5-cyano-2-hydroxypentanoate
Thiolate Sodium Thiophenoxide (NaSPh) Methyl 2-hydroxy-5-(phenylthio)pentanoate
Iodide Sodium Iodide (NaI) in Acetone Methyl 2-hydroxy-5-iodopentanoate

The carbon-bromine bond can participate in various organometallic cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Gilman Reagents (Organocuprates): Reaction with a lithium diorganocopper reagent, (R₂CuLi), can selectively replace the bromine atom with an alkyl, vinyl, or aryl group. This reaction is effective for coupling with alkyl halides. openstax.orglibretexts.org

Suzuki-Miyaura Coupling: While typically used for aryl or vinyl halides, the Suzuki-Miyaura reaction can, under specific conditions, couple alkyl halides with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govmasterorganicchemistry.com

Hiyama Coupling: This involves the coupling of an organohalide with an organosilane in the presence of a palladium catalyst. Asymmetric Hiyama couplings have been successfully demonstrated for α-bromo esters, suggesting that similar reactivity could be possible for γ-bromo esters like Methyl 5-bromo-2-hydroxypentanoate. organic-chemistry.org

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Reagent Resulting C-C Bond
Gilman Lithium Dimethylcuprate ((CH₃)₂CuLi) None sp³-sp³
Suzuki-Miyaura Phenylboronic Acid (PhB(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄), Base sp³-sp²

Transformations at the Hydroxyl Group

The secondary hydroxyl group can be modified through various reactions such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be acylated to form a new ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Etherification: Conversion of the hydroxyl group to an ether can be accomplished under various conditions. A classic method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Methyl 5-bromo-2-oxopentanoate. ncert.nic.in A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups. Common reagents include chromates (e.g., PCC, PDC), Swern oxidation (using oxalyl chloride/DMSO), or Dess-Martin periodinane (DMP).

Reduction: The secondary hydroxyl group is already in a reduced state. Further reduction of the molecule would target the ester functionality, as discussed in section 3.3.

Reactivity of the Ester Moiety

The methyl ester group can undergo several characteristic transformations, primarily hydrolysis and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-hydroxypentanoic acid. This can be achieved under either acidic (e.g., H₂SO₄, HCl in water) or basic (e.g., NaOH, KOH) conditions. Basic hydrolysis, or saponification, yields the carboxylate salt, which requires a subsequent acidic workup to produce the neutral carboxylic acid.

Reduction: The ester can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. openstax.org Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, and it will reduce the ester to a primary alcohol. libretexts.orgcommonorganicchemistry.com In this molecule, LiAlH₄ would reduce the ester to a hydroxyl group, yielding 5-bromopentane-1,2-diol. The secondary alcohol would also be present as its alkoxide salt after the initial reaction, requiring a proton source during workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. commonorganicchemistry.com

Table 3: Summary of Transformations for this compound

Functional Group Reaction Type Reagent Example Product
Bromide Sₙ2 Substitution Sodium Azide (NaN₃) Methyl 5-azido-2-hydroxypentanoate
Hydroxyl Oxidation Dess-Martin Periodinane (DMP) Methyl 5-bromo-2-oxopentanoate
Hydroxyl Esterification Acetyl Chloride, Pyridine Methyl 2-acetoxy-5-bromopentanoate
Ester Hydrolysis (Basic) 1. NaOH, H₂O 2. H₃O⁺ 5-Bromo-2-hydroxypentanoic acid

Hydrolysis and Transesterification Reactions

The ester functionality in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-hydroxypentanoic acid. Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via an irreversible saponification mechanism. Acid-catalyzed hydrolysis, typically employing a strong acid in the presence of water, is an equilibrium process.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to exchange the methyl group for a different alkyl or aryl group. This reaction is also an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Reaction TypeReagents and ConditionsProduct
Basic HydrolysisNaOH, H₂O/MeOH5-bromo-2-hydroxypentanoic acid
Acidic HydrolysisH₂SO₄, H₂O5-bromo-2-hydroxypentanoic acid
TransesterificationR'OH, Acid or Base CatalystAlkyl 5-bromo-2-hydroxypentanoate

Reduction to Alcohol or Aldehyde

The ester group of this compound can be reduced to either a diol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to a primary alcohol, yielding 5-bromo-pentane-1,2-diol. This reaction is typically carried out in an anhydrous ether solvent.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging. It can be achieved using less reactive hydride reagents at low temperatures. For instance, Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the reduction of esters to aldehydes. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

Reaction TypeReagentProduct
Full ReductionLithium aluminum hydride (LiAlH₄)5-bromo-pentane-1,2-diol
Partial ReductionDiisobutylaluminium hydride (DIBAL-H)5-bromo-2-hydroxypentanal

Multi-functional Group Transformations and Cascade Reactions

The presence of multiple functional groups allows for intramolecular reactions and cascade sequences, providing efficient pathways to cyclic compounds. A prominent example is the intramolecular cyclization to form tetrahydrofuran (B95107) derivatives.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a five-membered ring. This intramolecular etherification, also known as a Williamson ether synthesis, results in the formation of methyl tetrahydrofuran-2-carboxylate. Such cyclizations are valuable for the synthesis of substituted tetrahydrofurans, which are common structural motifs in many natural products and pharmaceuticals. rsc.orgdiva-portal.org The efficiency of this cyclization can be influenced by the choice of base and solvent.

Reaction TypeReagents and ConditionsProduct
Intramolecular EtherificationBase (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)Methyl tetrahydrofuran-2-carboxylate

Chemo- and Regioselective Transformations of this compound

The different reactivity of the functional groups in this compound allows for chemo- and regioselective transformations.

Chemoselectivity: By choosing appropriate reagents, it is possible to transform one functional group while leaving the others intact. For example, the hydroxyl group can be selectively protected using a suitable protecting group (e.g., as a silyl (B83357) ether) to allow for transformations at the ester or bromide position without interference from the hydroxyl group. Similarly, the ester can be selectively hydrolyzed under mild basic conditions without affecting the alkyl bromide.

Regioselectivity: In reactions involving the alkyl chain, the bromine at the 5-position provides a specific site for nucleophilic substitution. This allows for the regioselective introduction of various functional groups at this position. For example, reaction with a nucleophile like sodium azide would selectively yield methyl 5-azido-2-hydroxypentanoate.

The α-position to the ester group (C-2) is also activated and can potentially undergo enolization and subsequent reactions, although this is less common for α-hydroxy esters compared to their keto counterparts.

Transformation TypeReagents and ConditionsFunctional Group TargetedProduct Example
Hydroxyl ProtectionTBDMSCl, ImidazoleHydroxylMethyl 5-bromo-2-(tert-butyldimethylsilyloxy)pentanoate
Nucleophilic SubstitutionNaN₃, DMFAlkyl BromideMethyl 5-azido-2-hydroxypentanoate

Methyl 5 Bromo 2 Hydroxypentanoate As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The distinct and strategically placed functional groups of methyl 5-bromo-2-hydroxypentanoate make it an adept starting material for the assembly of intricate organic molecules. Its linear carbon skeleton can be elaborated, while the functional groups provide handles for introducing further complexity and stereochemical control.

Use in Chiral Auxiliary-Mediated Syntheses

The presence of a stereocenter at the C-2 position makes this compound a prime candidate for use in stereocontrolled synthetic sequences. Although specific examples in the literature are scarce, the principles of asymmetric synthesis suggest two main strategies.

First, the synthesis of enantiomerically pure this compound can be achieved through the use of a chiral auxiliary. For instance, the reduction of its precursor, methyl 5-bromo-2-oxopentanoate, could be performed using a chiral reducing agent or by first derivatizing the keto-ester with a chiral auxiliary to direct the stereochemical outcome of the reduction.

Second, in its racemic form, the hydroxyl group of this compound can be attached to a chiral auxiliary. This auxiliary would then control the stereoselectivity of subsequent reactions at a prochiral center or influence the diastereoselectivity of reactions elsewhere in the molecule. After serving its purpose, the auxiliary can be cleaved to reveal the enantiomerically enriched product.

Construction of Advanced Intermediates

This compound is well-suited for the construction of advanced, multifunctional intermediates. The primary bromide is a potent electrophile, readily participating in nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functionalities, as shown in the table below.

NucleophileResulting Functional Group at C-5Potential Intermediate Class
Azide (B81097) (N₃⁻)AzidePrecursor to 5-aminopentanoic acid derivatives
Cyanide (CN⁻)NitrilePrecursor to C6-dicarboxylic acids
Thiolates (RS⁻)ThioetherSulfur-containing organic molecules
Malonate EstersAlkylated MalonatePrecursors for chain extension and further functionalization

Simultaneously, the hydroxyl and ester groups can be protected or transformed. For example, the hydroxyl group can be protected with a suitable protecting group (e.g., silyl (B83357) ether, benzyl (B1604629) ether) to prevent its interference in subsequent steps. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol to form a 1,5-diol derivative, or reacted with amines to form amides. This strategic manipulation allows for the stepwise construction of highly functionalized and complex molecular frameworks.

Application in Natural Product Synthesis

The structural motifs present in this compound are common in various classes of natural products, particularly polyketides and fatty acid derivatives. Its C5 backbone and dual functionality make it a theoretical precursor for segments of larger, biologically active molecules.

Building Block for Bioactive Molecules (as precursors)

As a C5 building block, this compound can serve as a precursor to fragments needed for the total synthesis of natural products. The primary bromide allows for its coupling to other fragments, for instance, via the formation of an organometallic reagent (e.g., a Grignard or organocuprate reagent) or by direct displacement by a nucleophilic carbon center from another synthetic intermediate. The α-hydroxy ester moiety is a common feature in many bioactive compounds, and incorporating this unit from a pre-formed, and potentially enantiopure, building block can significantly streamline a synthetic route.

Stereoselective Incorporation into Natural Product Scaffolds

For use in the total synthesis of a specific, optically active natural product, the stereoselective incorporation of the building block is paramount. The C-2 hydroxyl group of this compound must be of the correct absolute configuration. This is typically achieved either by starting with an enantiomerically pure version of the building block or by controlling the stereochemistry during a key coupling reaction. Methods to obtain the enantiopure building block include enzymatic resolution of the racemate or asymmetric synthesis. For example, lipase-catalyzed acylation could selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Utility in Heterocyclic Chemistry

One of the most direct and powerful applications of this compound is in the synthesis of six-membered heterocyclic rings. The molecule contains all the necessary components for intramolecular cyclization, with the reaction pathway being directed by the choice of reaction conditions.

The two primary modes of cyclization lead to either a δ-valerolactone or a substituted tetrahydropyran (B127337).

Lactonization: Under basic or acidic conditions that promote intramolecular transesterification, the C-2 hydroxyl group can attack the carbonyl carbon of the methyl ester. Following the elimination of methanol (B129727), this reaction forms a six-membered cyclic ester known as a δ-valerolactone. This is a thermodynamically favorable process for δ-hydroxy esters. nih.gov

Tetrahydropyran Formation: Alternatively, under conditions that favor nucleophilic substitution, the oxygen of the C-2 hydroxyl group can act as a nucleophile and attack the electrophilic C-5 carbon, displacing the bromide. This intramolecular Williamson ether synthesis results in the formation of a substituted tetrahydropyran ring.

The choice between these two pathways can often be controlled by the reaction conditions. For example, using a non-nucleophilic base to deprotonate the hydroxyl group would favor attack at the C-5 position, while acid catalysis would typically favor lactonization.

Starting MaterialReaction TypeProductHeterocyclic Core
This compoundIntramolecular Transesterification (Lactonization)Tetrahydro-6-hydroxy-2H-pyran-2-oneδ-Valerolactone
This compoundIntramolecular Williamson Ether SynthesisMethyl tetrahydropyran-2-carboxylateTetrahydropyran

This facile access to important heterocyclic scaffolds underscores the utility of this compound as a versatile synthetic tool.

Cyclization Reactions to Form Furanones and Lactones

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom bonded to a good leaving group (bromine) within the same molecule allows for intramolecular cyclization reactions to form various heterocyclic structures, including lactones.

Lactones are cyclic esters that can be formed through intramolecular esterification of hydroxycarboxylic acids. wikipedia.org In the case of this compound, cyclization can be induced under basic conditions. Treatment with a base deprotonates the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide can then attack the electrophilic carbon at position 5, displacing the bromide ion in an intramolecular SN2 reaction. This process, known as intramolecular Williamson ether synthesis, results in the formation of a six-membered ring, specifically a substituted tetrahydropyran.

Alternatively, the ester group can be hydrolyzed to a carboxylic acid. The resulting 5-bromo-2-hydroxy-pentanoic acid can then undergo lactonization. Depending on the reaction conditions, two different lactones could potentially be formed:

Intramolecular esterification between the C2-hydroxyl group and the C1-carboxylic acid would lead to a five-membered α-lactone, though this is generally a less favored ring size.

Attack by the carboxylate onto the C5 carbon, displacing the bromide, would form a six-membered δ-lactone, which is a thermodynamically favorable product. tutorchase.comacs.org

Furanones, which are α,β-unsaturated γ-lactones, are not directly formed from this compound in a single step. researchgate.netresearchgate.net However, the molecule can serve as a precursor to saturated lactones, which can then be converted to furanones through subsequent oxidation or elimination reactions to introduce the required double bond. For instance, a γ-lactone could be synthesized from a related precursor and then dehydrogenated.

Table 1: Potential Cyclization Reactions of this compound

Starting MaterialReagent/ConditionMajor Product TypePlausible Structure
This compoundStrong Base (e.g., NaH)Tetrahydropyran derivativeMethyl tetrahydropyran-2-carboxylate
5-bromo-2-hydroxypentanoic acid (from ester hydrolysis)Heat or Acid Catalystδ-Lactone6-(bromomethyl)tetrahydro-pyran-2-one

Formation of Nitrogen and Sulfur Containing Heterocycles

The electrophilic centers at the carbonyl carbon and the carbon bearing the bromine allow for reactions with bifunctional nitrogen and sulfur nucleophiles to construct a range of heterocycles. mdpi.comopenmedicinalchemistryjournal.com

Sulfur-Containing Heterocycles: Similarly, sulfur nucleophiles can be employed to synthesize sulfur-containing heterocycles. msu.edu For example, reaction with sodium sulfide (B99878) (Na₂S) can form a five-membered tetrahydrothiophene (B86538) ring. The reaction likely proceeds by initial displacement of the bromide by a hydrosulfide (B80085) ion (SH⁻) to form a thiol. The resulting thiolate, formed under basic conditions, can then undergo intramolecular attack on an appropriate electrophile. A more direct route involves using sodium sulfide to form a symmetrical sulfide or to directly achieve cyclization. The resulting product would be a methyl tetrahydrothiophene-carboxylate derivative, a valuable scaffold in medicinal chemistry. The greater nucleophilicity of sulfur compared to oxygen often leads to high efficiency in these types of reactions. nih.gov

Table 2: Synthesis of Heterocycles from this compound

NucleophileIntermediate ProductHeterocyclic ProductProduct Class
Primary Amine (R-NH₂)Methyl 5-(alkylamino)-2-hydroxypentanoateN-alkyl-3-hydroxy-piperidin-2-oneLactam (Piperidinone)
Sodium Sulfide (Na₂S)Methyl 2-hydroxy-5-mercaptopentanoateMethyl 3-hydroxytetrahydro-thiophene-2-carboxylateThioether (Tetrahydrothiophene)

Contributions to Advanced Materials Precursors (Conceptual Framework)

The unique combination of functional groups in this compound makes it a conceptually interesting building block, or monomer, for the synthesis of advanced functional polymers and materials. mdpi.com The reactivity of each functional group can be harnessed to control polymer architecture and introduce specific properties.

Conceptually, this molecule can be used in several ways:

Functional Polyesters: The hydroxyl and ester groups are suitable for polycondensation reactions. Through transesterification, this compound could be polymerized to form a polyester. The resulting polymer would have pendant bromo-alkyl side chains. These bromine atoms can serve as reactive sites for post-polymerization modification, allowing for the grafting of other polymer chains or functional molecules. This could be used to create amphiphilic block copolymers or to attach specific ligands.

Surface Modification: The molecule can be grafted onto surfaces to impart desired properties. For example, the hydroxyl group could react with surface silanols on glass or silica, anchoring the molecule. The bromine atom would then be available for further reactions, allowing the surface to be functionalized for applications in chromatography, sensing, or biocompatible coatings.

Precursor to Smart Materials: The inherent functionalities could be used to design materials with tailored properties. The ester linkages suggest potential biodegradability. The presence of bromine can enhance flame retardancy. The hydroxyl groups can increase hydrophilicity and provide sites for hydrogen bonding, influencing the material's physical properties. By combining these features, one could envision creating functional materials such as biodegradable flame-retardant plastics or functional hydrogels.

The versatility of this compound as a synthetic precursor thus extends from traditional organic synthesis to the conceptual design of new polymers and advanced materials with precisely controlled structures and properties.

Stereochemical Control and Asymmetric Synthesis Involving Methyl 5 Bromo 2 Hydroxypentanoate

Asymmetric Synthesis of Methyl 5-bromo-2-hydroxypentanoate Enantiomers

The synthesis of single enantiomers of this compound can be achieved through several strategic approaches, each with its own merits in terms of enantiomeric excess (ee), yield, and scalability.

Asymmetric catalysis offers a powerful alternative for the synthesis of chiral molecules, often with high enantioselectivity and in fewer steps than chiral pool approaches.

Metal Catalysis: The asymmetric hydrogenation of the prochiral precursor, Methyl 5-bromo-2-oxopentanoate, is a direct and efficient method for obtaining enantiomerically enriched this compound. Transition metal complexes with chiral ligands, particularly those based on ruthenium, are well-suited for this transformation. For instance, Ru(II) complexes with chiral phosphine (B1218219) ligands have been shown to be highly effective in the asymmetric hydrogenation of various α-keto esters, achieving excellent yields and enantioselectivities. colab.ws The choice of ligand and reaction conditions is critical for maximizing the enantiomeric excess.

Organocatalysis: Organocatalysis has emerged as a complementary strategy, avoiding the use of metals. The α-hydroxylation of a suitable precursor ester using a chiral organocatalyst is a potential route. For example, proline and its derivatives can catalyze the α-aminoxylation of aldehydes and ketones, which can then be converted to the corresponding α-hydroxy derivatives. nih.gov While direct α-hydroxylation of the ester might be challenging, conversion to a more reactive species like a silyl (B83357) enol ether followed by oxidation with a chiral oxaziridine (B8769555) is a viable strategy. acs.org

Table 1: Representative Asymmetric Hydrogenation of α-Keto Esters with Chiral Ru-Complexes

Entry Substrate Catalyst Solvent Yield (%) ee (%)
1 Methyl benzoylformate Ru(OAc)₂[(R)-BINAP] Methanol (B129727) 98 96 (R)
2 Ethyl pyruvate RuCl₂[(S)-BINAP]₂ Ethanol 95 92 (S)
3 Methyl 3,3-dimethyl-2-oxobutanoate [RuCl(p-cymene)((R,R)-TsDPEN)] Methanol 99 98 (R)

This table presents data for analogous substrates to illustrate the potential of the methodology for the synthesis of this compound.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The use of enzymes, either as isolated proteins or in whole-cell systems, can provide access to enantiomerically pure α-hydroxy esters under mild reaction conditions. nih.gov

The asymmetric reduction of Methyl 5-bromo-2-oxopentanoate can be effectively achieved using ketoreductases (KREDs). These enzymes, often from yeast or bacteria, exhibit high stereoselectivity, producing either the (R)- or (S)-enantiomer depending on the specific enzyme used. Whole-cell biotransformations using organisms like Saccharomyces cerevisiae or Pichia species are also highly effective for the reduction of α-keto esters, often with excellent conversion and enantioselectivity. rsc.org The presence of the bromine atom in the substrate can influence the reactivity and selectivity of the enzyme.

Table 2: Biocatalytic Reduction of Representative α-Keto Esters

Entry Substrate Biocatalyst Product Configuration Yield (%) ee (%)
1 Ethyl 3-bromo-2-oxopropanoate Candida parapsilosis ATCC 7330 (S) 68 91
2 Ethyl pyruvate Saccharomyces cerevisiae (R) >99 >99
3 Methyl benzoylformate KRED-NADH-101 (R) 98 >99

This table includes data for bromo-substituted substrates, demonstrating the applicability of biocatalysis for the synthesis of the target compound.

Diastereoselective Reactions of this compound

Once an enantiomer of this compound is obtained, its existing stereocenter can be used to control the formation of new stereocenters in subsequent reactions, leading to diastereomerically enriched products.

In multi-step syntheses involving this compound, controlling the diastereomeric ratio is crucial. For example, if the bromine atom is converted to an aldehyde, a subsequent aldol (B89426) reaction would generate a new stereocenter. The stereochemical outcome of such a reaction can be influenced by the choice of reagents and reaction conditions. The use of chiral auxiliaries attached to the other reactant can enhance the diastereoselectivity of the reaction. researchgate.netnih.gov For instance, employing an Evans auxiliary on the enolate component in an aldol reaction can lead to high diastereoselectivity.

Substrate-controlled stereoselectivity relies on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. The C2-hydroxyl group in this compound can act as a directing group in various transformations. For example, in a reduction of a ketone at the C4 position (after transformation of the bromo group), the C2-hydroxyl group can chelate to the metal of the reducing agent, leading to preferential delivery of the hydride from one face of the carbonyl group. This can result in a high diastereomeric excess for the resulting diol. Studies on the reduction of similar β-substituted γ-keto amides have demonstrated the feasibility of achieving high diastereoselectivity through this approach. clockss.org

Enantioselective and Stereospecific Transformations

Enantioselective and stereospecific transformations are critical for the synthesis of single-enantiomer compounds from racemic or prochiral precursors. In the context of this compound, these transformations primarily involve the chiral center at C-2, bearing the hydroxyl group.

Mechanistic Basis for Stereospecificity

The mechanistic foundation for stereospecificity in reactions involving this compound often relies on the use of biocatalysts, particularly lipases. Lipases are enzymes that catalyze the hydrolysis of esters or, in the reverse reaction, esterification and transesterification. Their catalytic activity is housed within a chiral active site, which allows them to differentiate between the two enantiomers of a racemic substrate.

This differentiation arises from the three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. One enantiomer of the substrate will fit more favorably into the active site, leading to a lower energy transition state for its reaction compared to the other enantiomer. This results in a significantly higher reaction rate for the preferred enantiomer.

For instance, in the lipase-catalyzed hydrolysis of a racemic ester, such as the acetylated form of this compound (methyl 5-bromo-2-acetoxypentanoate), the enzyme will selectively hydrolyze one enantiomer to the corresponding alcohol, leaving the other enantiomer as the unreacted ester. The degree of selectivity is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values are indicative of excellent stereospecificity.

Chemo-enzymatic methods often provide a powerful approach to synthesizing chiral precursors. For example, the lipase-catalyzed enantioselective hydrolysis of racemic acetates has been used to prepare key chiral intermediates for various bioactive compounds researchgate.net.

Strategies for Enantiomeric Enrichment and Resolution

The primary strategy for obtaining enantiomerically enriched this compound is through kinetic resolution of a racemic mixture. This can be achieved via several methods, with enzymatic resolutions being particularly prominent due to their high selectivity and mild reaction conditions.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution using enzymes, especially lipases, is a widely employed technique. The process can be conducted through:

Enantioselective Hydrolysis: A racemic mixture of the corresponding ester (e.g., methyl 5-bromo-2-acetoxypentanoate) is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer, yielding an enantiomerically enriched alcohol and the unreacted, enantiomerically enriched ester. For instance, lipase-catalyzed hydrolysis is a common method for resolving racemic esters mdpi.com.

Enantioselective Transesterification (or Acylation): Racemic this compound is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase in an organic solvent. One enantiomer is selectively acylated, resulting in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol. This method has been successfully applied to a variety of alcohols protocols.io.

The choice of lipase is crucial for achieving high enantioselectivity. Common lipases used for kinetic resolutions include Candida antarctica lipase B (CALB), often immobilized as Novozym 435, Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) nih.govutupub.fi. The solvent, temperature, and acyl donor can also significantly influence the efficiency and selectivity of the resolution.

Illustrative Data from Lipase-Catalyzed Resolutions of Analogous Compounds

SubstrateEnzymeMethodProduct 1 (ee%)Product 2 (ee%)Reference
Racemic Naproxen Methyl EsterCandida rugosa lipase (CRL)Hydrolysis(S)-Naproxen (>99%)(R)-Naproxen Methyl Ester nih.gov
Racemic 1-PhenylethanolCandida antarctica lipase B (CALB)Acylation(R)-1-Phenylethyl acetate (B1210297) (99%)(S)-1-Phenylethanol utupub.fi
Racemic CitronellolLipaseAcetylationEnriched Citronellyl AcetateEnriched Citronellol protocols.io

Dynamic Kinetic Resolution (DKR)

A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This has been effectively demonstrated for various secondary alcohols utupub.fi.

Chiral Chromatography

In addition to kinetic resolution, preparative chiral high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of this compound. This method relies on the differential interaction of the enantiomers with a chiral stationary phase. While often providing high enantiomeric purity, this technique can be less cost-effective for large-scale production compared to enzymatic methods.

Mechanistic Investigations of Reactions Involving Methyl 5 Bromo 2 Hydroxypentanoate

Elucidation of Reaction Pathways and Intermediates

Detailed studies on the reaction pathways and the isolation or spectroscopic observation of intermediates for reactions involving Methyl 5-bromo-2-hydroxypentanoate are not extensively documented. The most probable reaction pathway is the aforementioned intramolecular Williamson ether synthesis.

The proposed pathway would proceed as follows:

Deprotonation: A base abstracts the acidic proton from the hydroxyl group, forming an alkoxide intermediate.

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon atom bonded to the bromine.

Transition State: A five-membered ring transition state is formed.

Product Formation: The bromide ion is displaced, resulting in the formation of methyl tetrahydrofuran-2-carboxylate.

Alternative pathways, such as intermolecular reactions, could compete, especially at higher concentrations. However, the proximity of the reacting centers in this compound favors the intramolecular route. Direct evidence or detailed studies identifying and characterizing any intermediates, such as the alkoxide, for this specific molecule are not available in the searched literature.

Kinetic Studies and Reaction Rate Analysis

Quantitative data from kinetic studies and reaction rate analysis for reactions of this compound are not specifically available. For the proposed intramolecular cyclization, the reaction rate would be expected to follow second-order kinetics, being first order in both the substrate and the base.

The rate of cyclization would be influenced by several factors, including:

Base Strength: A stronger base will lead to a higher concentration of the reactive alkoxide intermediate, thus increasing the reaction rate.

Solvent: Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.

Without specific experimental data, any discussion on the reaction rate constant or the activation energy remains speculative and based on general principles of analogous intramolecular reactions.

Transition State Analysis and Energy Profiles

A detailed transition state analysis and the corresponding energy profiles for reactions of this compound have not been published. Computational chemistry could, in principle, be used to model the transition state of the intramolecular cyclization.

Such an analysis for the intramolecular SN2 reaction would likely show a pentacoordinate carbon atom in the transition state, with the oxygen atom of the alkoxide and the bromine atom in apical positions of a trigonal bipyramidal geometry. The energy profile would depict the energy of the reactants, the transition state, and the product, with the difference in energy between the reactants and the transition state representing the activation energy of the reaction.

Table 1: Postulated Energetic and Structural Parameters of the Intramolecular Cyclization of this compound (Hypothetical)

ParameterHypothetical Value/Description
Reaction TypeIntramolecular SN2
ReactantsThis compound, Base
IntermediateAlkoxide of this compound
Transition State GeometryTrigonal bipyramidal at C5
ProductMethyl tetrahydrofuran-2-carboxylate, Bromide salt

This table is based on theoretical principles of similar reactions and is not derived from experimental or computational data specific to this compound.

Spectroscopic Probes for Mechanistic Insight

While spectroscopic techniques are crucial for mechanistic studies, their specific application to elucidate the reaction mechanisms of this compound is not described in the available literature.

In a hypothetical study, the following spectroscopic methods could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR could be used to monitor the disappearance of the starting material and the appearance of the cyclized product. Changes in chemical shifts, particularly for the protons and carbons near the reaction centers, would provide evidence for the transformation.

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the starting material and the potential appearance of new C-O stretches in the ether product could be monitored.

Mass Spectrometry (MS): MS could be used to identify the mass of the starting material, the product, and potentially any stable intermediates or byproducts, helping to confirm the reaction pathway.

Without dedicated studies on this compound, any spectroscopic data remains speculative.

Computational and Theoretical Studies of Methyl 5 Bromo 2 Hydroxypentanoate

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental approach used to describe the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For Methyl 5-bromo-2-hydroxypentanoate, MO calculations would reveal that the HOMO is likely localized around the atoms with lone pairs, such as the oxygen atoms of the hydroxyl and ester groups, and to a lesser extent, the bromine atom. The LUMO is expected to be distributed over the carbonyl carbon of the ester group, which is an electron-deficient center. These calculations help in predicting which parts of the molecule are susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative, based on typical results for similar organic molecules from computational analysis.)

ParameterPredicted Value (eV)Implication
HOMO Energy-9.85Electron-donating capability
LUMO Energy-0.75Electron-accepting capability
HOMO-LUMO Gap (ΔE)9.10High kinetic stability, low reactivity
Ionization Potential (I ≈ -EHOMO)9.85Energy required to remove an electron
Electron Affinity (A ≈ -ELUMO)0.75Energy released upon gaining an electron

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. It is widely employed for its balance of accuracy and computational cost. A typical DFT study on this compound would involve using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization. nih.gov

The optimization process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this molecule, the MEP would show negative potential (typically colored red) around the oxygen atoms, indicating them as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen of the hydroxyl group and the carbon of the C-Br bond, indicating them as sites for nucleophilic interaction. nih.gov

Table 2: Predicted Optimized Geometrical Parameters from DFT Calculations (Note: This data is a theoretical prediction to illustrate the output of a DFT geometry optimization.)

Parameter (Bond)Predicted Length (Å)Parameter (Angle)Predicted Angle (°)
C-Br1.96O-C-C (hydroxyl)110.5
C-OH1.43C-C-Br111.2
C=O (ester)1.22O=C-O (ester)124.0
C-O (ester)1.35C-O-C (ester)116.8
O-H0.97C-C-C112.0

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the presence of several single bonds in its aliphatic chain. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of such molecules. An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the molecule in a solvent (e.g., water or chloroform) over a period of nanoseconds, researchers can explore its accessible conformations and identify the most stable, low-energy structures. This analysis is crucial as the molecule's conformation can significantly influence its reactivity and biological interactions. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation effects. The simulations would likely show that intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen is possible in certain conformations, which would add to their stability.

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation Setup (Note: This table outlines a typical setup for an MD simulation and does not represent specific output data.)

ParameterSpecificationPurpose
Force FieldAMBER or CHARMMDefines the potential energy function of the system.
Solvent ModelTIP3P WaterSimulates an aqueous environment.
Simulation Time50-100 nsAllows for sufficient sampling of conformational space.
Temperature298 K (25 °C)Simulates room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Prediction of Structure-Reactivity Relationships

The synthesis of findings from MO theory, DFT, and MD simulations provides a comprehensive picture of the structure-reactivity relationships for this compound.

Nucleophilic Substitution: The C-Br bond is a primary site for reactivity. The bromine atom is a good leaving group, and DFT calculations would confirm a significant positive partial charge on the attached carbon, making it susceptible to attack by nucleophiles.

Reactivity at the Hydroxyl Group: The hydroxyl group can act as a nucleophile (via the oxygen) or as a proton donor. The MEP map would highlight the electron-rich nature of the oxygen and the acidic nature of the hydrogen. nih.gov

Reactivity at the Ester Group: The carbonyl carbon of the ester is electrophilic, as shown by both MO and MEP analyses. It is a potential site for nucleophilic acyl substitution, although it is generally less reactive than an acyl halide.

Conformational Influence: MD simulations would reveal which reactive sites are sterically accessible in the molecule's most stable conformations. For example, a coiled conformation might hinder access to the C-Br bond, thereby reducing its apparent reactivity compared to a more extended conformation.

Table 4: Summary of Predicted Reactive Sites and Supporting Computational Evidence

Reactive SiteType of ReactionSupporting Evidence
Carbon at C5 (bonded to Br)Nucleophilic Substitution (SN2)Positive electrostatic potential (MEP); C-Br bond polarity.
Oxygen of Hydroxyl GroupNucleophilic Attack / Hydrogen BondingHigh electron density (MEP); HOMO localization.
Hydrogen of Hydroxyl GroupDeprotonation (Acidity)High positive electrostatic potential (MEP).
Carbonyl Carbon of EsterNucleophilic Acyl Addition/SubstitutionLUMO localization; Positive electrostatic potential (MEP).

Advanced Analytical Techniques in Methyl 5 Bromo 2 Hydroxypentanoate Research

High-Resolution Spectroscopic Methodologies for Complex Structural Elucidation of Derivatives and Intermediates

High-resolution spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are pivotal for the unambiguous structural determination of Methyl 5-bromo-2-hydroxypentanoate and its transformation products. These methods provide detailed information about the molecular framework, connectivity of atoms, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for elucidating molecular structure. For this compound, ¹H and ¹³C NMR spectroscopy would provide key structural information. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex derivatives to establish definitive atomic connectivity.

For instance, in a hypothetical derivative where the hydroxyl group is alkylated, HMBC would be crucial for confirming the position of the new alkyl group by observing long-range correlations between the protons of the alkyl chain and the carbons of the pentanoate backbone. mdpi.com

Expected ¹H NMR Spectral Data for this compound:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
OCH₃ ~3.7 Singlet N/A
H2 ~4.2 Doublet of doublets J = 4.5, 8.5
H3a, H3b ~1.8-2.0 Multiplet -
H4a, H4b ~2.1-2.3 Multiplet -
H5a, H5b ~3.5 Triplet J = 6.5

Expected ¹³C NMR Spectral Data for this compound:

Carbon Expected Chemical Shift (ppm)
C=O ~174
C2 ~70
OCH₃ ~52
C5 ~33
C4 ~30

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. For intermediates in the synthesis of this compound derivatives, HRMS is invaluable for confirming the identity of products and byproducts. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can reveal characteristic fragmentation patterns that aid in structural elucidation. The mass spectrometric response for bromoalkanes is generally higher than for their non-halogenated counterparts, aiding in their detection. researchgate.net

Hypothetical GC-MS Fragmentation Data for this compound:

m/z Proposed Fragment Identity
210/212 [M]⁺ (isotopic pattern for Br)
179/181 [M - OCH₃]⁺
151/153 [M - COOCH₃]⁺
131 [M - Br]⁺

Advanced Chromatographic Techniques for Reaction Monitoring and Stereoisomer Analysis

Chromatographic methods are essential for separating components of a reaction mixture and for the analysis of stereoisomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques in this context.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a robust method for monitoring the progress of reactions involving volatile compounds like esters. cromlab-instruments.eslibretexts.org For instance, in a reaction to synthesize a derivative of this compound, GC can be used to track the consumption of starting materials and the formation of the product in real-time. The use of capillary columns provides high resolution, allowing for the separation of closely related compounds. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both reaction monitoring and the analysis of stereoisomers. For non-volatile derivatives or thermally labile compounds, HPLC is often preferred over GC. Chiral HPLC is particularly crucial for the analysis of the enantiomers of this compound, as the C2 position is a stereocenter. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). sigmaaldrich.comchiralpedia.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. sigmaaldrich.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. nih.gov

In the analysis of related 3-hydroxyalkanoates, derivatization of the hydroxyl group followed by separation on a chiral column and detection by tandem mass spectrometry has proven to be a sensitive and stereospecific method. researchgate.net

Illustrative Chiral HPLC Method for Stereoisomer Analysis:

Parameter Condition
Column Chiralpak AD-H or equivalent (amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Column Temperature | 25 °C |

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While obtaining suitable single crystals of an oily compound like this compound itself may be challenging, its solid derivatives can be subjected to X-ray diffraction analysis. wikipedia.orgwordpress.com

This technique is particularly valuable for the unambiguous determination of the absolute configuration of a chiral center. For a derivative of this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. The resulting electron density map allows for the construction of a detailed molecular model. youtube.com

In a study of bromo-substituted 2-deoxy-D-glucose, single-crystal X-ray analysis confirmed the identity and stereochemistry of the compounds, highlighting the influence of the bromine atom on the crystal packing and hydrogen bonding network. nih.gov For a crystalline derivative of this compound, similar analysis would provide conclusive evidence of its stereochemistry. The diffraction pattern of X-rays passing through the crystal provides the information needed to determine the arrangement of molecules. wikipedia.org

Example Crystallographic Data for a Hypothetical Crystalline Derivative:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
**β (°) ** 98.76
**Volume (ų) ** 851.2
Z 4

| R-factor | < 0.05 |

This data is illustrative and based on typical values for organic molecules.

Future Research Trajectories and Unexplored Avenues for Methyl 5 Bromo 2 Hydroxypentanoate

Exploration of Unconventional Synthetic Strategies

The future synthesis of Methyl 5-bromo-2-hydroxypentanoate and its analogs is likely to move beyond traditional batch processes, embracing modern technologies that offer enhanced control, efficiency, and safety.

Biocatalysis: The presence of a chiral hydroxyl group makes biocatalysis a particularly attractive avenue for the enantioselective synthesis of this compound. Enzymes such as ketoreductases could be employed for the asymmetric reduction of a corresponding keto-ester precursor, yielding the desired (R)- or (S)-enantiomer with high optical purity. Additionally, lipases and esterases could be used for the kinetic resolution of a racemic mixture of the target molecule. Future work will likely involve the screening of novel enzymes or the engineering of existing ones to enhance their activity and selectivity for this specific substrate.

Development of Novel Catalytic Systems

The development of advanced catalytic systems will be pivotal in unlocking the full synthetic potential of this compound, particularly in controlling its stereochemistry.

Asymmetric Catalysis: The creation of the chiral center at the C-2 position is a key challenge. Future research will likely focus on the development of novel chiral catalysts for the asymmetric synthesis of this compound. This could involve the use of chiral ligands in combination with metal catalysts to direct the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation or transfer hydrogenation of the corresponding α-ketoester using chiral ruthenium or rhodium complexes could provide a direct and efficient route to the enantiopure product.

Photoredox and Dual Catalysis: Emerging techniques like photoredox catalysis could offer new pathways for the functionalization of this molecule. For example, dual catalysis systems combining a photocatalyst with a metal catalyst could enable novel cross-coupling reactions at the bromine-bearing carbon. This could allow for the introduction of a wide range of substituents, further diversifying the potential applications of the core structure.

Potential for Multidisciplinary Research Collaborations

The unique combination of functional groups in this compound makes it a valuable scaffold for multidisciplinary research, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: Chiral building blocks are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. This compound, with its defined stereocenter and two reactive sites, is an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. The hydroxyl group can be further functionalized, while the bromine atom allows for the introduction of various moieties through cross-coupling reactions. Collaborative efforts between synthetic chemists and pharmacologists could lead to the discovery of new therapeutic agents derived from this versatile scaffold.

Computational Studies: Computational chemistry can play a crucial role in predicting the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stereochemical outcomes of catalytic reactions, and understand the electronic properties of the molecule. Such in-silico studies, in collaboration with experimental work, can accelerate the development of new synthetic methods and guide the design of novel molecules with desired functionalities.

Design of Highly Selective and Sustainable Transformations

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and selective transformations involving this compound.

Selective Transformations: The presence of multiple reactive sites (ester, hydroxyl, and bromo groups) necessitates the development of highly selective reaction conditions. Future work will aim to achieve chemoselective transformations, allowing for the independent manipulation of each functional group. For example, developing catalytic systems that can selectively activate the C-Br bond without affecting the hydroxyl or ester functionalities would be a significant advancement. This would enable the sequential and controlled construction of more complex molecules.

Sustainable Chemistry: The principles of green chemistry will guide the future development of processes involving this compound. This includes the use of environmentally benign solvents, the development of recyclable catalysts, and the design of atom-economical reactions that minimize waste. Biocatalytic and flow chemistry approaches, as mentioned earlier, are inherently aligned with these principles. nih.govgoogle.comnih.govresearchgate.netnih.gov Furthermore, research into the use of renewable feedstocks for the synthesis of the carbon backbone of the molecule could further enhance its sustainability profile. The development of P450 oxygenation technology for selective hydroxylations is an example of a sustainable approach that could be explored.

Q & A

Synthetic Methodology

Q: What are the optimal conditions for synthesizing Methyl 5-bromo-2-hydroxypentanoate through esterification and bromination steps? A: While direct synthetic routes are not explicitly detailed in the evidence, analogous methodologies suggest a multi-step approach. For esterification, activating the hydroxyl group via protection (e.g., tert-butoxycarbonyl, Boc) could prevent unwanted side reactions during bromination . Bromination may involve electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions. Post-reaction deprotection and purification via column chromatography (polar stationary phases) or recrystallization (using ethanol/water mixtures) are critical for isolating the product. Reaction monitoring via TLC and NMR is recommended to confirm intermediate formation .

Protecting Group Strategies

Q: Which protecting groups are most effective for the hydroxyl group in this compound during multi-step syntheses? A: Boc (tert-butoxycarbonyl) groups are widely used for hydroxyl protection due to their stability under acidic and basic conditions. Protection can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP . Deprotection is typically performed with trifluoroacetic acid (TFA) in dichloromethane. Alternative methods, such as silyl ethers (e.g., TBS), may also be viable but require anhydrous conditions for removal .

Analytical Characterization

Q: How can NMR spectroscopy confirm the regiochemistry and purity of this compound? A: ¹H NMR analysis should reveal distinct signals for the methyl ester (δ ~3.7 ppm, singlet), hydroxyl proton (δ ~5.5 ppm, broad, exchangeable), and brominated CH₂ groups (δ ~3.0–4.0 ppm, multiplet). ¹³C NMR will show the ester carbonyl (δ ~170 ppm) and brominated carbons (δ ~30–40 ppm). Impurities, such as unreacted starting materials or deprotected intermediates, can be identified via integration discrepancies or unexpected peaks. HPLC with a C18 column and UV detection (λ = 210 nm) further verifies purity .

Cross-Coupling Challenges

Q: What challenges arise when using this compound in palladium-catalyzed cross-coupling reactions? A: The ester and hydroxyl groups may interfere with catalyst activity. To mitigate this:

  • Use Pd(PPh₃)₄ or Pd(dba)₂ with bulky ligands (e.g., SPhos) to stabilize the catalyst.
  • Employ anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis.
  • Pre-activate the bromide via transmetallation with Zn or Mg.
    Evidence from fluorinated analogs highlights the importance of optimizing temperature (60–80°C) and base (K₂CO₃) for Suzuki-Miyaura reactions .

Stability and Storage

Q: What factors contribute to the degradation of this compound, and how should it be stored? A: Hydrolysis of the ester or bromine displacement by moisture are primary degradation pathways. Store the compound at 2–8°C in amber vials under nitrogen to prevent light-induced decomposition and oxidation . For long-term stability, lyophilization or storage in anhydrous DMSO is recommended. Regular HPLC or FTIR analysis can monitor degradation .

Pharmaceutical Applications

Q: How is this compound utilized in bioactive molecule synthesis? A: The bromine atom serves as a handle for introducing pharmacophores via cross-coupling (e.g., aryl groups in kinase inhibitors). The hydroxyl group can be functionalized to enhance solubility or binding affinity. For example, it may act as a precursor for prodrugs where ester hydrolysis releases an active metabolite .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported reactivity data for this compound? A: Systematic studies should isolate variables such as:

  • Solvent polarity : DMF vs. THF for nucleophilic substitution .
  • Catalyst loading : Pd(0) vs. Pd(II) in cross-coupling.
  • Temperature : Thermal stability thresholds (e.g., 40–80°C).
    Controlled experiments with kinetic profiling (e.g., GC-MS monitoring) can identify optimal conditions .

Hydrolysis Kinetics

Q: What methodologies are recommended for studying the hydrolysis kinetics of this compound? A: Use HPLC-UV to quantify ester hydrolysis products (e.g., 5-bromo-2-hydroxypentanoic acid) under simulated physiological conditions (pH 7.4 buffer, 37°C). Pseudo-first-order rate constants can be derived from time-concentration plots. Compare degradation rates in aqueous vs. lipid-rich matrices to assess bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-hydroxypentanoate
Reactant of Route 2
Methyl 5-bromo-2-hydroxypentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.